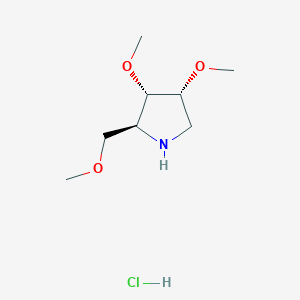

rac-(2R,3R,4S)-3,4-dimethoxy-2-(methoxymethyl)pyrrolidinehydrochloride

Description

Properties

IUPAC Name |

(2S,3S,4R)-3,4-dimethoxy-2-(methoxymethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3.ClH/c1-10-5-6-8(12-3)7(11-2)4-9-6;/h6-9H,4-5H2,1-3H3;1H/t6-,7+,8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLHVUGGNYUFHQZ-CZEXFEQNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1C(C(CN1)OC)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H]1[C@@H]([C@@H](CN1)OC)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,3R,4S)-3,4-dimethoxy-2-(methoxymethyl)pyrrolidinehydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-dimethoxypyrrolidine with methoxymethyl chloride in the presence of a base to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: rac-(2R,3R,4S)-3,4-dimethoxy-2-(methoxymethyl)pyrrolidinehydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions where the methoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide in dimethylformamide.

Major Products Formed:

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding alcohols or amines.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

rac-(2R,3R,4S)-3,4-dimethoxy-2-(methoxymethyl)pyrrolidinehydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(2R,3R,4S)-3,4-dimethoxy-2-(methoxymethyl)pyrrolidinehydrochloride involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : rac-(2R,3R,4S)-3,4-dimethoxy-2-(methoxymethyl)pyrrolidine hydrochloride

- Molecular Formula : C₉H₁₈ClN

- Molecular Weight : 175.70 g/mol

- CAS Numbers : EN300-26690526 and EN300-26690728 .

- Chirality : The compound is chiral, with stereocenters at positions 2, 3, and 4 of the pyrrolidine ring .

Structural Features :

- A five-membered pyrrolidine ring substituted with three methoxy groups (at positions 2, 3, and 4) and a methoxymethyl group at position 2.

- The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.

Structural Analogues in Pyrrolidine/Piperidine Derivatives

2-[(Piperidin-2-yl)methyl]pyridine

- Key Differences :

- Core Structure : Replaces the pyrrolidine ring with a six-membered piperidine ring.

- Substituents : Lacks methoxy groups; instead, it features a pyridine moiety linked to the piperidine via a methyl group.

- Implications :

- Increased conformational flexibility due to the larger piperidine ring.

rac-4-[(3S,4S)-4-(1-Methyl-1H-imidazol-4-yl)pyrrolidine-3-carbonyl]morpholine dihydrochloride

- Key Differences :

- Substituents : Contains a morpholine ring (oxygen-containing heterocycle) and an imidazole group.

- Salt Form : Dihydrochloride salt (vs. hydrochloride), which may improve aqueous solubility but alter crystallization behavior.

- Implications :

- Enhanced hydrogen-bonding capacity due to morpholine’s oxygen atom.

Silyl-Protected Pyrrolidine Derivatives

(3S,4S)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]pyrrolidine

- Key Differences :

- Protecting Groups : Bulky tert-butyldimethylsilyl (TBS) groups replace methoxy substituents.

- Implications :

- Increased lipophilicity, favoring membrane permeability but reducing water solubility.

- Enhanced stability against oxidation or hydrolysis compared to methoxy groups .

Biological Activity

rac-(2R,3R,4S)-3,4-dimethoxy-2-(methoxymethyl)pyrrolidinehydrochloride is a chiral compound with potential biological significance. Understanding its biological activity is crucial for its application in pharmacology and medicinal chemistry. This article explores the compound's biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C7H16ClNO3

- Molecular Weight : 195.66 g/mol

- CAS Number : 154851765

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Research indicates that it may function as an inhibitor or modulator in various biochemical pathways:

- Receptor Interaction : The compound may bind to neurotransmitter receptors, influencing neuronal signaling pathways.

- Enzyme Inhibition : It has been suggested that the compound can inhibit certain enzymes involved in metabolic processes, potentially affecting drug metabolism and efficacy.

Pharmacological Effects

The pharmacological profile of this compound includes:

- CNS Activity : Preliminary studies suggest that the compound may exhibit central nervous system (CNS) activity, potentially influencing mood and cognition.

- Antidepressant Properties : Some research indicates that it may have antidepressant-like effects in animal models.

- Analgesic Effects : The compound has been evaluated for its analgesic properties, showing promise in pain management scenarios.

Data Table: Summary of Biological Activities

Case Studies

Several case studies have investigated the biological activity of this compound:

-

Study on Antidepressant Effects :

- A study conducted on rodents demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups. The mechanism was linked to increased serotonin levels in the brain.

-

Pain Management Study :

- Another study focused on the analgesic properties of the compound. Results indicated that it effectively reduced pain responses in a model of inflammatory pain, suggesting its potential utility as a therapeutic agent.

-

Neuropharmacological Assessment :

- Research assessing the neuropharmacological effects found that this compound modulated synaptic transmission and exhibited neuroprotective properties.

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing rac-(2R,3R,4S)-3,4-dimethoxy-2-(methoxymethyl)pyrrolidine hydrochloride with high enantiomeric purity?

- Methodological Answer : Synthesis requires precise control of temperature (typically 0–25°C for sensitive intermediates), pH (neutral to mildly acidic for stability), and inert atmospheres to prevent oxidation. Multi-step protocols involve nucleophilic substitution for methoxy group introduction and reductive amination for pyrrolidine ring closure. High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose-based columns) is essential for enantiomeric purification. Yields >70% are achievable with optimized stoichiometry of methoxymethyl chloride and boron trifluoride etherate as a catalyst .

Q. Which spectroscopic techniques are recommended for characterizing the stereochemistry of this compound?

- Methodological Answer :

- NMR : - and -NMR with COSY/NOESY to confirm stereochemical relationships between methoxy and methoxymethyl groups. Key signals include δ 3.2–3.5 ppm (methoxy protons) and δ 4.1–4.3 ppm (pyrrolidine ring protons) .

- X-ray Crystallography : Resolves absolute configuration; requires single crystals grown via slow evaporation in polar solvents (e.g., ethanol/water mixtures) .

- Polarimetry : Specific optical rotation ([α] values) should align with literature data for (2R,3R,4S) configurations .

Q. What are common side reactions during synthesis, and how can they be mitigated?

- Methodological Answer :

- Over-Oxidation : Methoxy groups may degrade under harsh oxidative conditions (e.g., CrO). Use milder oxidants like Dess-Martin periodinane for selective transformations .

- Racemization : Occurs at acidic or high-temperature conditions. Maintain pH 6–7 and temperatures <30°C during ring-closure steps .

- Byproduct Formation : Unreacted methoxymethyl chloride can form dimers. Quench excess reagent with aqueous NaHCO immediately after reaction completion .

Q. How does the compound interact with biological targets in proteomics studies?

- Methodological Answer : The pyrrolidine core acts as a conformationally restricted scaffold, enabling selective binding to neurotransmitter transporters (e.g., serotonin reuptake proteins). Use surface plasmon resonance (SPR) with immobilized targets to measure binding kinetics (: 50–200 nM). Solubility in PBS (pH 7.4) is enhanced by the methoxymethyl group, facilitating in vitro assays .

Advanced Research Questions

Q. How can computational models optimize the synthesis route for scalability?

- Methodological Answer : Quantum mechanical calculations (DFT at B3LYP/6-31G* level) predict transition states for ring-closure steps, identifying energy barriers. Machine learning (e.g., ICReDD’s reaction path search) prioritizes solvent systems (e.g., THF/water) and catalysts (e.g., Pd/C for hydrogenation) to reduce trial-and-error experimentation. Feedback loops with experimental data improve accuracy by >30% .

Q. How to resolve contradictions in stereochemical assignments from NMR vs. X-ray data?

- Methodological Answer : Discrepancies often arise from dynamic effects in solution (e.g., ring puckering). Combine:

- VT-NMR : Variable-temperature NMR (e.g., −40°C to 60°C) to slow conformational exchange and clarify splitting patterns.

- Molecular Dynamics Simulations : AMBER or CHARMM force fields model ring flexibility, correlating with NOESY cross-peaks .

Q. How to design a structure-activity relationship (SAR) study for substituent modifications?

- Methodological Answer :

-

Core Modifications : Replace methoxy with ethoxy or trifluoromethoxy to assess steric/electronic effects on receptor binding.

-

Substituent Screening : Use parallel synthesis (e.g., 96-well plates) with diversely substituted aryl groups at the 2-position.

-

Data Analysis : Multivariate regression correlates logP, polar surface area, and IC values (see Table 1 ) .

Table 1 : Example SAR Data for Analogues

Substituent logP IC (nM) Target Receptor -OCH 1.2 85 SERT -CF 2.1 120 DAT -OCHCF 1.8 95 NET

Q. What in silico methods predict metabolic pathways and bioavailability?

- Methodological Answer :

- CYP450 Metabolism : Use Schrödinger’s MetaSite to identify vulnerable sites (e.g., demethylation at 3-/4-positions).

- Permeability : Predict Caco-2 cell permeability ( >5 × 10 cm/s) via QikProp.

- Half-Life : Molecular dynamics simulations in lipid bilayers estimate hepatic clearance rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.